An In-Depth Technical Guide to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Technical Guide to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal boronic acid pinacol ester for advanced organic synthesis. The benzofuran moiety is a prevalent scaffold in numerous biologically active compounds, making this reagent particularly valuable for researchers in medicinal chemistry and drug discovery.[1][2][3] This document delineates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Miyaura borylation, and explores its critical application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The guide is structured to deliver not only procedural steps but also the underlying chemical principles and causality, ensuring that researchers can apply and adapt these methodologies with a high degree of confidence and success.
Introduction: The Strategic Importance of Benzofuran Boronic Esters
The benzofuran structural motif is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The strategic introduction of this scaffold into complex molecules necessitates versatile and stable building blocks. 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 6-Benzofuran-Bpin) emerges as a superior reagent for this purpose.
As a pinacol boronic ester, 6-Benzofuran-Bpin offers significant advantages over its corresponding boronic acid. The pinacolato ligand confers enhanced stability, making the compound generally robust to air and moisture, which simplifies handling, storage, and purification.[6][7] This stability is crucial for ensuring reproducibility and accurate stoichiometry in sensitive cross-coupling reactions.[7] This guide will provide the necessary technical details for the synthesis, characterization, and application of this key synthetic intermediate.
Physicochemical Properties and Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and properties of 6-Benzofuran-Bpin are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-(1-Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [8] |
| Synonyms | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | [8] |
| CAS Number | 934329-77-8 | [8] |
| Molecular Formula | C₁₄H₁₇BO₃ | [8] |
| Molecular Weight | 244.09 g/mol | [8] |
| Appearance | Typically an off-white to white solid | General Knowledge |
| Purity | ≥97% (commercially available) | [8] |
Synthesis Protocol: Palladium-Catalyzed Miyaura Borylation
The most direct and widely adopted method for synthesizing aryl boronic esters like 6-Benzofuran-Bpin is the Miyaura borylation reaction.[6][9] This palladium-catalyzed cross-coupling reaction utilizes a readily available halo-arene, in this case, 6-bromobenzofuran, and couples it with bis(pinacolato)diboron (B₂pin₂).[9][10]
Rationale and Mechanistic Insight
The choice of a palladium catalyst, a phosphine ligand, and a weak base is critical for the success of the Miyaura borylation.[6][11]
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(dppf)) is commonly employed. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Base Selection: A weak base, such as potassium acetate (KOAc), is essential.[6] Its role is not to activate the diboron reagent, which is a very weak Lewis acid, but rather to facilitate the transmetalation step.[6][11] After oxidative addition of the aryl halide to Pd(0), a ligand exchange with acetate forms an (acetato)palladium(II) complex. The Pd-O bond is more reactive than the initial Pd-X bond, and the high oxophilicity of boron provides a thermodynamic driving force for the subsequent transmetalation with B₂pin₂.[6] Using a strong base would risk promoting a subsequent, undesired Suzuki coupling between the newly formed product and the starting aryl halide.[11]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or DMSO are preferred to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-Benzofuran-Bpin.
Step-by-Step Methodology
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Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromobenzofuran (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.2 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (KOAc, 3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous dioxane (or DMSO) via syringe. The typical concentration is 0.1-0.2 M with respect to the 6-bromobenzofuran.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 6-bromobenzofuran is consumed (typically 8-16 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 6-Benzofuran-Bpin is as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful C-C bond-forming reactions in modern organic synthesis.[12][13] This reaction enables the coupling of the benzofuran moiety to various aryl, heteroaryl, or vinyl halides/triflates, providing access to a vast chemical space of complex, substituted benzofurans.[1][14]
General Reaction Scheme and Mechanism
The Suzuki-Miyaura coupling involves a catalytic cycle similar to the borylation, but the transmetalation step now involves the organoboron compound and an organopalladium(II) halide complex.
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- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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